3-((Azetidin-3-yloxy)methyl)-1-isopropyl-1h-pyrazole

Description

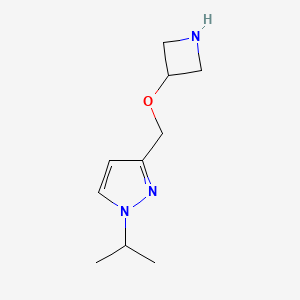

3-((Azetidin-3-yloxy)methyl)-1-isopropyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted at the 1-position with an isopropyl group and at the 3-position with an azetidin-3-yloxymethyl moiety.

Properties

Molecular Formula |

C10H17N3O |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

3-(azetidin-3-yloxymethyl)-1-propan-2-ylpyrazole |

InChI |

InChI=1S/C10H17N3O/c1-8(2)13-4-3-9(12-13)7-14-10-5-11-6-10/h3-4,8,10-11H,5-7H2,1-2H3 |

InChI Key |

QGLSNTFLEWOQDK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=CC(=N1)COC2CNC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Azetidin-3-yloxy)methyl)-1-isopropyl-1h-pyrazole typically involves the formation of the azetidine ring followed by its attachment to the pyrazole moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents such as THF (tetrahydrofuran).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-((Azetidin-3-yloxy)methyl)-1-isopropyl-1h-pyrazole can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

3-((Azetidin-3-yloxy)methyl)-1-isopropyl-1h-pyrazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((Azetidin-3-yloxy)methyl)-1-isopropyl-1h-pyrazole involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or activating them. The pyrazole ring can also interact with various biological molecules, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations:

- Azetidine vs.

- Hydrogen-Bonding Potential: The ether oxygen in the azetidinyloxymethyl group may facilitate intermolecular interactions, whereas the urea group in MK13 offers stronger hydrogen-bond donor/acceptor capabilities.

Structural Characterization Methods

Crystallographic data for such compounds are typically refined using programs like SHELXL, which is widely employed for small-molecule structural determination . Key parameters such as bond lengths, angles, and torsional strain in the azetidine ring could be precisely analyzed using these tools, though specific data for this compound are unavailable in the provided evidence.

Biological Activity

3-((Azetidin-3-yloxy)methyl)-1-isopropyl-1H-pyrazole is a compound characterized by a unique combination of a pyrazole ring and an azetidine-derived ether. This structural configuration is believed to enhance its biological activity, making it a subject of interest in medicinal chemistry. The compound's molecular weight is approximately 195.26 g/mol, and it exhibits various pharmacological properties, particularly in anti-inflammatory and antitumor activities.

Chemical Structure

The compound features:

- Pyrazole Ring : A five-membered aromatic ring containing two nitrogen atoms.

- Azetidine Group : A four-membered saturated heterocycle.

- Isopropyl Group : Enhances lipophilicity, potentially improving membrane permeability.

Biological Activities

Research indicates that derivatives of pyrazole, including this compound, exhibit significant biological activities:

1. Anti-inflammatory Activity

Studies have shown that compounds with pyrazole structures can inhibit the activity of enzymes involved in inflammatory processes. For instance, the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) has been linked to increased levels of palmitoylethanolamide (PEA), which possesses anti-inflammatory properties .

2. Antitumor Activity

Pyrazole derivatives have been reported to possess antitumor effects by inhibiting key oncogenic pathways. For example, compounds have shown inhibitory activity against BRAF(V600E) and other kinases relevant to cancer progression . The structural features of this compound may contribute to its potential efficacy against various cancer cell lines.

3. Antimicrobial Activity

Research into related pyrazole compounds suggests they may exhibit antimicrobial properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the azetidine and pyrazole moieties can significantly influence potency and selectivity against biological targets. For instance, variations in substituents on the pyrazole ring can alter inhibitory activity against specific enzymes or receptors .

Case Study 1: Inhibition of NAAA

In a study focusing on NAAA inhibitors, compounds similar to this compound were synthesized and evaluated for their ability to inhibit this enzyme. The most potent compounds demonstrated IC50 values in the low nanomolar range, indicating strong potential for anti-inflammatory applications .

Case Study 2: Antitumor Efficacy

Another investigation assessed the cytotoxic effects of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The study revealed that certain derivatives exhibited significant cytotoxicity and potential synergistic effects when combined with standard chemotherapy agents like doxorubicin .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-Methyl-1H-pyrazole | Simpler structure, lacks azetidine | Moderate anti-inflammatory effects |

| Azetidine derivatives | Varying substituents | Diverse pharmacological activities |

| Pyrazolylmethanes | Linked to aliphatic chains | Variable antimicrobial properties |

| 5-Methylpyrazole | Methyl group at position five | Altered reactivity compared to others |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.